
mucic acid
Overview
Description
Mucic acid (galactaric acid) is a naturally occurring tetrahydroxylated dicarboxylic acid (C₆H₁₀O₈) derived from the oxidation of galactose or galacturonic acid . It is found in plants such as peaches, pears, and sugar beet, and has applications in pharmaceuticals (e.g., chelators, antioxidants), cosmetics (e.g., skincare), and industrial processes (e.g., polymer synthesis) . Its structure features two carboxylic acid groups and four hydroxyl groups, enabling strong hydrogen bonding and chelation properties. This compound is biosynthesized via nitric acid oxidation of lactose or galactose and enzymatically via microbial conversion of pectin-derived d-galacturonic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mucic acid is typically prepared by the oxidation of galactose or galactose-containing compounds such as lactose, dulcite, and quercite using nitric acid . The reaction involves the oxidation of both the aldehyde and primary alcohol groups present at the C1 and C6 positions of galactose to yield this compound .
Industrial Production Methods: In industrial settings, this compound can be produced by microbial conversion of D-galacturonic acid, which is abundant in pectin. Using bioreactor systems, such as the ambr®250, marine Trichoderma species have been engineered to produce this compound in glucose-limited fed-batch cultures .
Types of Reactions:
Oxidation: this compound is formed by the oxidation of galactose with nitric acid.
Dehydration and Decarboxylation: When heated with potassium bisulfate, this compound forms 3-hydroxy-2-pyrone by dehydration and decarboxylation.
Common Reagents and Conditions:
Nitric Acid: Used for the oxidation of galactose to this compound.
Potassium Bisulfate: Used for the dehydration and decarboxylation of this compound to form 3-hydroxy-2-pyrone.
Rhenium Catalyst: Used in the reduction of this compound to adipic acid.
Major Products Formed:
3-Hydroxy-2-Pyrone: Formed by the dehydration and decarboxylation of this compound.
Adipic Acid: Formed by the reduction of this compound.
Scientific Research Applications
Chemical Synthesis
1.1 Precursor for Adipic Acid
Mucic acid is primarily recognized for its role as a precursor to adipic acid, an essential component in the production of nylon-6,6 polyamide. Recent studies have demonstrated efficient synthetic protocols for converting this compound into adipic acid through a rhenium-catalyzed deoxydehydration reaction followed by transfer hydrogenation. This process achieves quantitative yields (99%) for the conversion to muconic acid and adipic acid, showcasing this compound's potential as a sustainable feedstock for producing bulk chemicals from renewable resources .
1.2 Bio-based Polymers
This compound is gaining attention as a bio-based platform chemical for synthesizing various polymers. It can serve as a precursor for 2,5-furan dicarboxylic acid (FDCA), which is a valuable substitute for terephthalic acid in polyesters. The synthesis involves oxidizing galactose with nitric acid under optimized conditions, leading to this compound production . This application aligns with the growing emphasis on circular economy approaches and the need for sustainable materials.
Metabolomics
This compound has been employed in metabolomic analyses to understand metabolic pathways related to lipid and amino acid metabolism. By analyzing changes in metabolic profiles after probiotic interventions, researchers can gain insights into host physiological transitions . For instance, nuclear magnetic resonance (NMR) spectroscopy has been utilized to identify various metabolites, including this compound, in biological fluids, aiding in the characterization of metabolic conditions .
Natural Sources and Isolation
This compound has been isolated from natural sources such as ripe peaches and pears. This discovery indicates its presence in fruits and opens avenues for exploring its nutritional and health benefits . The isolation methods confirm that this compound can occur in free states within plant tissues, suggesting potential applications in food science and nutrition.
Comparative Applications Table
Application | Description | Significance |
---|---|---|
Adipic Acid Precursor | Conversion of this compound into adipic acid using rhenium-catalyzed reactions | Sustainable production of nylon-6,6 polyamide |
Bio-based Polymers | Synthesis of FDCA from this compound | Renewable alternatives to petroleum-based plastics |
Metabolomics | Analysis of metabolic pathways involving this compound | Insights into physiological changes in host organisms |
Natural Sources | Isolation from fruits like peaches and pears | Potential health benefits and nutritional applications |
Mechanism of Action
The mechanism of action of mucic acid involves its ability to undergo various chemical reactions due to the presence of multiple hydroxyl and carboxyl groups. These functional groups allow this compound to participate in oxidation, reduction, and dehydration reactions, making it a versatile compound in chemical synthesis .
Comparison with Similar Compounds
Mucic Acid vs. Saccharic Acid (Glucaric Acid)
Property | This compound (Galactaric Acid) | Saccharic Acid (Glucaric Acid) |
---|---|---|
Source | Oxidation of galactose or lactose | Oxidation of glucose |
Structure | Derived from galactose | Derived from glucose |
Industrial Use | Precursor for muconic acid, polymers | Platform chemical for nylon, detergents |
Catalytic Efficiency | Lower kcat/KM with HHHT enzyme | Higher kcat/KM with HHHT enzyme |
Role in Plants | Osmoregulation under stress | Osmotic adjustment in drought-tolerant species |
- Enzymatic Activity : The enzyme hydroxycinnamoyl-CoA:tetrahydroxyhexanedioate hydroxycinnamoyl transferase (HHHT) shows higher catalytic efficiency (kcat/KM) with saccharic acid (1.1–2.4 μM⁻¹s⁻¹) than this compound (0.34–0.58 μM⁻¹s⁻¹) due to structural differences in substrate binding .
- Stress Response : Both acids act as osmolytes, but saccharic acid is upregulated in drought-tolerant chickpea, while this compound enhances salinity tolerance in date palms .
This compound vs. Myristic Acid
Property | This compound | Myristic Acid |
---|---|---|
Chemical Class | Sugar acid | Saturated fatty acid |
Biological Role | Osmoprotectant, antioxidant | Energy storage, membrane lipid |
Stress Response | Accumulates under low nitrogen | Upregulated during oxidative stress |
Industrial Use | Polymers, pharmaceuticals | Surfactants, cosmetics |
- In Phoenix dactylifera, this compound and myristic acid jointly improve salinity tolerance, but their roles differ: this compound regulates osmosis, while myristic acid mitigates oxidative damage .
This compound Derivatives vs. Gallic Acid
- This compound gallate derivatives exhibit superior iron-chelation capacity compared to free gallic acid, preventing hydroxyl radical formation more effectively .
Microbial Production Efficiency
- Marine fungi like Trichoderma sp. engineered via CRISPR-Cas9 achieved 25 g L⁻¹ this compound, outperforming terrestrial strains .
Industrial Conversion Pathways
- Deoxydehydration (DODH) : this compound converts to muconic acid (65% yield) or adipic acid esters (84% yield) using Ir–ReOx/C catalysts, enabling sustainable nylon production .
- Antioxidant Formulations : Standardized Emblica officinalis extracts containing this compound gallates (e.g., Saberry®) reduce oxidative stress in diabetic patients .
Biological Activity
Mucic acid, also known as meso-galactaric acid, is a dicarboxylic acid derived from the oxidation of D-galactose. It has garnered attention not only for its potential industrial applications but also for its biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antioxidant properties, synthesis methods, and potential applications in medicine and industry.
This compound is characterized by its two carboxylic acid groups, making it a versatile compound in organic synthesis. It can be synthesized through various methods, primarily involving the oxidation of D-galactose using nitric acid as an oxidizing agent. The reaction conditions typically involve a molar ratio of galactose to nitric acid of 1:9 at high temperatures (around 95 °C) to yield this compound efficiently .
Table 1: Synthesis Conditions for this compound
Reactant | Oxidizing Agent | Molar Ratio | Temperature | Yield |
---|---|---|---|---|
D-Galactose | Nitric Acid | 1:9 | 95 °C | High |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound derivatives. A notable compound, 2-methoxy this compound, isolated from Rhizophora apiculata, demonstrated significant anticancer activity against HeLa and MDA-MB-231 cancer cell lines. The IC50 values were reported as 22.88 µg/ml for HeLa cells and 2.92 µg/ml for MDA-MB-231 cells, indicating potent cytotoxic effects . Furthermore, molecular docking studies revealed that this compound binds effectively to anti-apoptotic proteins in cancer cells, suggesting a mechanism for its anticancer activity.
Antioxidant Activity
In addition to its anticancer effects, this compound exhibits notable antioxidant properties. The antioxidant activity of 2-methoxy this compound was quantified with an IC50 value of 21.36 µg/ml, showcasing its potential to scavenge free radicals and mitigate oxidative stress . This dual functionality—anticancer and antioxidant—positions this compound as a promising candidate for therapeutic applications.
Case Studies
-
Study on Antioxidant and Anticancer Activities :
- Researchers isolated 2-methoxy this compound from R. apiculata and conducted in vitro assays demonstrating its effectiveness against cancer cell lines.
- The study utilized both in vitro assays and in silico simulations to assess binding affinities with Bcl-2 family proteins, which are crucial in regulating apoptosis in cancer cells.
-
Conversion to Adipic Acid :
- This compound can be transformed into adipic acid through a sustainable chemical process involving rhenium-catalyzed reactions. This conversion is significant as adipic acid is a key precursor in the production of nylon and other polyamides . The process achieves quantitative yields (99%) and emphasizes the utility of this compound in producing valuable industrial chemicals.
Research Findings Summary
The biological activity of this compound extends beyond its chemical properties; it offers significant therapeutic potential:
- Anticancer Activity : Effective against various cancer cell lines with promising IC50 values.
- Antioxidant Properties : Capable of scavenging free radicals, contributing to cellular protection.
- Industrial Applications : Serves as a precursor for adipic acid production, highlighting its relevance in sustainable chemistry.
Table 2: Summary of Biological Activities
Activity Type | IC50 Value (µg/ml) | Target Cells/Mechanism |
---|---|---|
Anticancer | HeLa: 22.88 | Bcl-2 family proteins |
MDA-MB-231: 2.92 | Apoptosis regulation | |
Antioxidant | 21.36 | Free radical scavenging |
Chemical Reactions Analysis
Oxidation and Formation Pathways
Mucic acid is synthesized via nitric acid oxidation of galactose or galactose-containing compounds like lactose . The reaction mechanism involves:
-
Nitric acid (HNO₃) acting as both oxidant and acid catalyst.
-
Complete oxidation of galactose’s aldehyde group to carboxyl groups, yielding a meso compound .
Key Reaction:
Dehydration Reactions
Dehydration under acidic or thermal conditions produces furan derivatives, critical for biorenewable polymers:
Catalytic Dehydration to 2,5-Furandicarboxylic Acid (FDCA)
FDCA, a precursor for polyethylene furanoate (PEF), is synthesized via acid-catalyzed dehydration. Studies compare catalysts under solvent-free conditions :
Catalyst | Temp (°C) | Time (min) | FDCA Yield (%) |
---|---|---|---|
PTSA (2 eq) | 160 | 60 | 41 |
HPW (10 mol%) | 240 | 60 | 63.6 |
Mechanism : Sequential dehydration of hydroxyl groups forms intermediate lactones (e.g., mucic-1,4-lactone) before decarboxylation to FDCA .
Thermal Decomposition
Heating this compound under controlled conditions leads to varied products:
-
With Pyridine (140°C) : Forms allothis compound via intramolecular esterification .
-
With Fuming HCl : Produces α,α′-furfural dicarboxylic acid (dehydration + decarboxylation) .
-
With BaS : Transforms into α-thiophene carboxylic acid (sulfur incorporation) .
Key Reaction with KHSO₄ :
This proceeds via dehydration and decarboxylation .
Catalytic Hydrodeoxygenation (HDO)
HDO using metal catalysts converts this compound into adipic acid or alkanes for nylon production :
Catalyst | Support | Temp (°C) | Main Product (Yield) |
---|---|---|---|
NiMo | γ-Al₂O₃ | 225 | Adipic acid (32.3%) |
Rh | SiO₂ | 175 | Hexane (via 1,6-hexanediol) |
Pt | C | 175 | Hexanoic acid |
Pathway :
-
Dehydration : Loss of H₂O forms diols (e.g., 2-hydroxyhexanoic acid).
-
Hydrogenation : Terminal -COOH groups are reduced to -CH₂OH.
-
Deoxygenation : Final cleavage yields alkanes (e.g., hexane) .
Esterification and Functionalization
Esterification enhances solubility for downstream reactions:
-
Methyl/Ethyl Esters : Synthesized using methanol/ethanol and H₂SO₄ .
-
Rhenium-Catalyzed Deoxydehydration : Converts this compound esters to adipic acid (nylon precursor) .
Example :
Acid-Base Reactions
This compound reacts with alkalis to form salts, which decompose upon heating:
Q & A
Basic Research Questions
Q. What are the key chemical properties of mucic acid, and how do they influence its applications in experimental design?
- Methodological Answer : this compound (C₆H₁₀O₈, galactaric acid) is a hexaric acid with four hydroxyl groups and two carboxylic acid groups, conferring high water solubility and chelation potential. Its stereochemistry (2R,3S,4R,5S) enables stereoselective interactions in catalysis or polymer synthesis . Researchers should account for its hygroscopic nature in storage and its pH-dependent reactivity in aqueous solutions (e.g., esterification or oxidation reactions). For experimental reproducibility, pre-drying samples and controlling reaction pH (e.g., using buffers) are critical .
Q. What are the established methods for synthesizing this compound, and how do biological and chemical approaches differ in yield and purity?
- Methodological Answer :
- Chemical Synthesis : Oxidation of galactose or lactose using nitric acid, yielding ~60-80% purity but requiring extensive purification to remove byproducts like oxalic acid .
- Biological Synthesis : Microbial pathways (e.g., engineered E. coli) oxidize D-galacturonic acid (from pectin hydrolysis) via uronate dehydrogenase, achieving >90% purity with fewer side reactions. Key parameters include optimizing pH (6.5–7.5) and temperature (30–37°C) for enzyme activity .
- Validation : Compare yields via HPLC (C18 column, 0.1% H₃PO₄ mobile phase) and confirm purity using FT-IR (carboxylate peaks at 1607 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, thermal stability) of this compound derivatives?
- Methodological Answer :
- Root-Cause Analysis : Review synthesis protocols (e.g., solvent purity, crystallization methods) and analytical conditions (e.g., DSC heating rates). For example, discrepancies in melting points may arise from polymorphic forms or residual solvents .
- Cross-Validation : Replicate experiments using standardized methods (e.g., USP guidelines for thermal analysis) and compare with literature data from authoritative sources like NIST .
- Statistical Rigor : Report mean ± SD of triplicate measurements and calculate relative percent difference (RPD) to assess variability .
Q. What advanced spectroscopic techniques are most effective for characterizing this compound derivatives, and how should data interpretation address structural ambiguities?
- Methodological Answer :
- FT-IR : Identify functional groups (e.g., carboxylate asymmetric stretch at 1607 cm⁻¹, hydroxyl stretches at 3272 cm⁻¹) .
- NMR : Use ¹H/¹³C DEPT spectra to assign stereochemistry. For 2-methoxy this compound, methoxy protons appear at δ 3.3–3.5 ppm in D₂O .
- HRMS : Confirm molecular formulas (e.g., C₇H₇K₅O₈ for 2-methoxy this compound potassium salt) with <5 ppm mass error .
- Ambiguity Resolution : Compare experimental data with computational simulations (e.g., DFT for IR/NMR) and reference compounds .
Q. How can researchers design experiments to assess the antioxidant or anticancer activity of this compound derivatives while minimizing confounding variables?
- Methodological Answer :
- In Vitro Assays :
- Antioxidant : Use DPPH radical scavenging assays with ascorbic acid as a positive control. Normalize activity to molar concentration to account for molecular weight differences .
- Anticancer : Conduct MTT assays on cancer cell lines (e.g., HeLa) with triplicate wells and include vehicle controls (e.g., DMSO <0.1%) to exclude solvent toxicity .
- Data Normalization : Express results as IC₅₀ values with 95% confidence intervals and validate via dose-response curves .
Q. Methodological and Reproducibility Considerations
Q. What quality control (QC) measures are essential for ensuring accuracy in this compound quantification during biological conversions?
- Methodological Answer :
- Calibration : Prepare standard curves (0.1–100 µg/mL) for cis,cis- and cis,trans-muconic acid isomers using HPLC-UV (210 nm) .
- Precision : Run triplicate samples and calculate RPD; acceptable thresholds are ≤15% for inter-day variability .
- Recovery Tests : Spike samples with known this compound concentrations (e.g., 50 µg/mL) and verify recovery rates (target: 85–115%) .
Q. How should researchers address challenges in scaling up this compound production from laboratory to pilot-scale bioreactors?
- Methodological Answer :
- Parameter Optimization : Monitor dissolved oxygen (DO) and agitation speed to maintain microbial growth rates. For E. coli, DO >30% and 500–600 rpm are typical .
- Downstream Processing : Implement tangential flow filtration (TFF) for cell separation and ion-exchange chromatography for purification. Track yield loss at each step via mass balance .
- Economic Analysis : Compare energy consumption (kWh/kg) and waste generation between biological and chemical routes using life-cycle assessment (LCA) tools .
Q. Data Reporting and Ethical Standards
Q. What are the best practices for reporting this compound research to ensure reproducibility and compliance with journal guidelines?
- Methodological Answer :
- Experimental Detail : Include catalyst concentrations, reaction times, and purification steps. For biological studies, specify strain IDs (e.g., E. coli K-12 MG1655) and growth media .
- Supporting Information : Deposit raw spectral data (e.g., NMR FID files) in repositories like Zenodo and cite them using DOIs .
- Ethical Compliance : Declare conflicts of interest and funding sources (e.g., NSF grant #XYZ) in the acknowledgments section .
Properties
IUPAC Name |
(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/t1-,2+,3+,4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLZVSRJTYRBFB-DUHBMQHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]([C@@H]([C@H](C(=O)O)O)O)([C@@H](C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048740 | |
Record name | Mucic acid | |
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Molecular Weight |
210.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Faintly beige powder; [MSDSonline], Solid | |
Record name | Galactaric acid | |
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Solubility |
ACICULAR CRYSTALS; SOL IN WATER /AMMONIUM SALT/, SOL IN 300 PARTS COLD WATER, 60 PARTS BOILING WATER; SOL IN ALKALIES; PRACTICALLY INSOL IN ALCOHOL, ETHER, INSOL IN PYRIMIDINE, 3.3 mg/mL at 14 °C | |
Record name | GALACTARIC ACID | |
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Record name | Galactaric acid | |
Source | Human Metabolome Database (HMDB) | |
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Color/Form |
CRYSTALLINE POWDER, PRISMS FROM WATER | |
CAS No. |
526-99-8 | |
Record name | Mucic acid | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=526-99-8 | |
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Record name | Galactaric acid | |
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Record name | Mucic acid | |
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Record name | Galactaric acid | |
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Record name | GALACTARIC ACID | |
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Record name | GALACTARIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2116 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Galactaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000639 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
220 - 225 °C | |
Record name | Galactaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000639 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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